(1-Oxoisoindolin-7-yl)boronic acid
CAS No.: 2377610-19-8
Cat. No.: VC4340861
Molecular Formula: C8H8BNO3
Molecular Weight: 176.97
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2377610-19-8 |
---|---|
Molecular Formula | C8H8BNO3 |
Molecular Weight | 176.97 |
IUPAC Name | (3-oxo-1,2-dihydroisoindol-4-yl)boronic acid |
Standard InChI | InChI=1S/C8H8BNO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3,12-13H,4H2,(H,10,11) |
Standard InChI Key | ACRZNEWLRUSEEN-UHFFFAOYSA-N |
SMILES | B(C1=C2C(=CC=C1)CNC2=O)(O)O |
Introduction
Chemical Structure and Characterization
Molecular Architecture
(1-Oxoisoindolin-7-yl)boronic acid consists of a fused bicyclic isoindolinone core (a six-membered benzene ring fused to a five-membered lactam ring) with a boronic acid (-B(OH)₂) substituent at the 7-position. The IUPAC name (3-oxo-1,2-dihydroisoindol-4-yl)boronic acid reflects this arrangement. Key structural identifiers include:
Property | Value |
---|---|
SMILES | B(C1=C2C(=CC=C1)CNC2=O)(O)O |
InChI | InChI=1S/C8H8BNO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3,12-13H,4H2,(H,10,11) |
InChIKey | ACRZNEWLRUSEEN-UHFFFAOYSA-N |
X-ray Data | Not publicly available |
The boronic acid group’s sp²-hybridized boron atom enables reversible covalent interactions with biological targets, such as proteasomes or kinases . Computational modeling suggests that the isoindolinone ring’s planar structure facilitates π-π stacking interactions, potentially enhancing binding affinity in therapeutic contexts.
Synthesis and Stability
Synthetic Challenges
Boronic acids are notoriously sensitive to oxidation, hydrolysis, and cross-coupling side reactions. Traditional synthetic routes often introduce the boronic acid group late in the sequence to avoid degradation . For (1-Oxoisoindolin-7-yl)boronic acid, no explicit synthesis protocol is documented, but analogous compounds suggest the use of MIDA (N-methyliminodiacetic acid) boronates as stable intermediates. MIDA protection mitigates boron’s reactivity, enabling multi-step transformations .
Hypothetical Synthesis Pathway
-
Isoindolinone Core Formation: Cyclization of a substituted phthalimide derivative via reductive amination.
-
Boronic Acid Introduction: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.
-
Deprotection: Acidic or oxidative cleavage of protecting groups (e.g., MIDA) to yield the free boronic acid .
Key challenges include regioselective borylation at the 7-position and maintaining the lactam ring’s integrity under reaction conditions.
Physicochemical Properties
Experimental Data
Available data from safety sheets and vendor specifications reveal:
Property | Value | Source |
---|---|---|
Molecular Weight | 176.97 g/mol | |
Solubility | Not reported | |
Storage Conditions | 2–8°C under inert atmosphere |
The absence of solubility data complicates formulation studies. Analogous boronic acids, such as (1H-Indazol-7-yl)boronic acid, exhibit limited aqueous solubility, necessitating co-solvents like DMSO .
Stability Profile
(1-Oxoisoindolin-7-yl)boronic acid is likely susceptible to:
-
Hydrolysis: Conversion to borinic acid (B(OH)R₂) in aqueous media.
-
Oxidation: Degradation under aerobic conditions.
Stabilization strategies include lyophilization and storage under argon .
Applications in Medicinal Chemistry
Targeted Protein Degradation
Boronic acids are pivotal in proteolysis-targeting chimeras (PROTACs), bifunctional molecules that recruit E3 ubiquitin ligases to degrade disease-causing proteins . While no studies explicitly link (1-Oxoisoindolin-7-yl)boronic acid to PROTACs, its structure aligns with motifs used in kinase degraders. For example, the BTK degraser DD-04-015 employs a boronic acid to enhance target engagement .
Enzyme Inhibition
The compound’s boronic acid group may act as a transition-state analog for serine hydrolases or proteasomes. Bortezomib, a boronic acid-based proteasome inhibitor, validates this mechanism.
Precautionary Measure | Details |
---|---|
Personal Protection | Gloves, lab coat, eye protection |
First Aid | Flush eyes/skin with water |
No mutagenic or carcinogenic data are available.
Comparative Analysis with Analogues
Structural Analogues
Compound | Molecular Formula | Key Differences |
---|---|---|
(1H-Indazol-7-yl)boronic acid | C₇H₇BN₂O₂ | Replaces isoindolinone with indazole |
(2-Oxochromen-7-YL)boronic acid | C₉H₇BO₄ | Chromenone core instead of isoindolinone |
The isoindolinone moiety in (1-Oxoisoindolin-7-yl)boronic acid may confer superior metabolic stability compared to indazole derivatives .
Future Research Directions
-
Synthetic Optimization: Develop regioselective borylation methods.
-
Solubility Studies: Characterize solubility in polar aprotic solvents.
-
Biological Screening: Evaluate kinase inhibition and PROTAC activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume